5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine
Overview
Description
5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the bipyridine scaffold. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine typically involves the bromination and chlorination of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with sodium hypobromite (NaBrO2) to form an intermediate, which is then reacted with sodium bromide (NaBr) and chlorine gas to yield the final product .
Industrial Production Methods
Industrial production of this compound can be scaled up by using a steel bomb reaction vessel. The process involves the preparation of 2,2’-bipyridine dihydrobromide as a key intermediate, followed by its reaction with bromine and chlorine under controlled conditions. The entire synthesis process takes about 4-5 days, including the preparation, reaction, and purification steps .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various bipyridine derivatives with different functional groups attached to the bipyridine scaffold .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine involves its ability to form chalcogen bonds with nucleophilic partners. These interactions are based on the electrophilic features of regions of electron charge density depletion (σ-holes) located on the bromine and chlorine atoms. The σ-holes can interact with nucleophilic partners such as lone pairs, π-clouds, and anions, leading to various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the chlorine atoms.
4,4’-Dibromo-2,2’-bipyridine: Similar but with bromine atoms at different positions.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Contains carboxylic acid groups instead of halogens.
Uniqueness
5,5’-Dibromo-2,2’-dichloro-4,4’-bipyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its ability to form stable complexes with transition metals and participate in chalcogen bonding. This makes it particularly valuable in applications requiring strong and specific interactions with nucleophilic partners .
Properties
IUPAC Name |
5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2Cl2N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVNLSUYCAEACP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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